molecular formula C13H11Cl2N3OS B5632305 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide

3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No. B5632305
M. Wt: 328.2 g/mol
InChI Key: GMKCSIJQRNMCNS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide (DCPTA) is a synthetic compound with potential applications in scientific research. It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound with diverse biological activities. DCPTA has been shown to have potent pharmacological effects on various biological systems, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to inhibit the replication of various viruses, including influenza A virus and hepatitis C virus.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide also reduces the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. In addition, 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have potent pharmacological effects at relatively low concentrations, making it a cost-effective option for research. However, 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has some limitations. It has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, its mechanism of action is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its efficacy in animal models of neurodegenerative diseases. Another area of interest is its potential use in the treatment of viral infections. 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to inhibit the replication of various viruses, and further studies are needed to determine its efficacy in vivo. Finally, further studies are needed to elucidate the mechanism of action of 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide, which may lead to the development of more potent and selective derivatives.

Synthesis Methods

3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,6-dichloroaniline with ethyl isothiocyanate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2,6-dichloroaniline with thiosemicarbazide followed by cyclization with ethyl chloroacetate. Both methods have been used to produce high yields of 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide with good purity.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory, antitumor, and antiviral activities. In addition, 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3OS/c1-2-12-17-18-13(20-12)16-11(19)7-6-8-9(14)4-3-5-10(8)15/h3-7H,2H2,1H3,(H,16,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKCSIJQRNMCNS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.